molecular formula C8H14ClF2N3 B12214915 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine

Cat. No.: B12214915
M. Wt: 225.67 g/mol
InChI Key: DLIMNSNOHMVJRM-UHFFFAOYSA-N
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Description

{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine is a pyrazole-derived amine characterized by a difluoromethyl substituent at the 1-position of the pyrazole ring and a propylamine chain attached via a methyl group at the 3-position.

Properties

Molecular Formula

C8H14ClF2N3

Molecular Weight

225.67 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C8H13F2N3.ClH/c1-2-4-11-6-7-3-5-13(12-7)8(9)10;/h3,5,8,11H,2,4,6H2,1H3;1H

InChI Key

DLIMNSNOHMVJRM-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NN(C=C1)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of difluoroacetic acid with propargyl alcohol in the presence of a base such as sodium hydroxide to form the difluoromethylated intermediate This intermediate is then reacted with hydrazine to form the pyrazole ring

Industrial Production Methods

Industrial production of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. For example, nanoscale titanium dioxide can be used to catalyze the esterification step, resulting in higher reaction yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as water radical cations for oxidation reactions and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Pyrazole Substituents Amine Chain/Other Groups Molecular Weight (g/mol)
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}propylamine 1-(difluoromethyl), 3-(methyl) Propylamine ~205.21 (estimated)
1-(Difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine 1-(difluoromethyl), 3-methyl, 4-(methyl) 1-Propylpyrazole-methyl 305.76
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-methyl, 4-(pyridin-3-yl) Cyclopropylamine 214.27 (C₁₂H₁₄N₄)
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine Pyrazolo[3,4-d]pyrimidine core Methanesulfonylphenyl, oxadiazole-pyrrolidine ~600 (estimated)

Key Observations :

  • Fluorine Effects: The difluoromethyl group in the target compound introduces electronegativity and lipophilicity, contrasting with non-fluorinated analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . Fluorinated groups often improve metabolic resistance compared to hydroxyl or methyl substituents.
  • Positional Isomerism : The propylamine chain at the 3-position in the target compound differs from the 4-position amine in 1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine , which may alter steric accessibility for molecular interactions.
  • Heterocyclic Complexity : Compounds like those in incorporate pyrazolopyrimidine cores and oxadiazole rings, suggesting applications in kinase inhibition or receptor modulation, whereas simpler pyrazole-amine derivatives may target different biological pathways .

Physicochemical Properties

Compound Name Melting Point (°C) logP (Estimated) Solubility
This compound Not reported ~1.8 (predicted) Likely moderate in organic solvents
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 ~2.1 Low aqueous solubility
1-(Difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine Not reported ~3.0 (Cl present) Likely lipophilic

Property Trends :

  • The difluoromethyl group in the target compound likely reduces logP compared to chlorinated analogs (e.g., 305.76 g/mol compound in ).
  • Higher molecular weight and complex substituents (e.g., methanesulfonylphenyl in ) correlate with decreased solubility, a critical factor in drug design .

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